2-(3-Fluoropyridin-4-yl)propanoic acid
Description
2-(3-Fluoropyridin-4-yl)propanoic acid is a fluorinated pyridine derivative with a propanoic acid backbone. Its structure features a fluorine atom at the 3-position of the pyridine ring, which is directly attached to the 4-position of the heterocycle. This configuration introduces electronic and steric effects that influence its physicochemical properties, such as acidity (pKa), solubility, and metabolic stability. The pyridine ring in this compound may enhance binding affinity to biological targets compared to purely aromatic systems, making it a candidate for pharmaceutical development.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-(3-fluoropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-4-7(6)9/h2-5H,1H3,(H,11,12) |
InChI Key |
BDFRMVLIXGGOMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Halogen-Metal Exchange Followed by Borylation and Cross-Coupling
One common synthetic approach involves halogen-metal exchange reactions on fluoropyridine derivatives, followed by borylation and palladium-catalyzed cross-coupling to construct the 2-(3-fluoropyridin-4-yl)propanoic acid structure.
Step 1: Halogen-Metal Exchange
The reaction starts with 2-fluoropyridine or a halogenated pyridine derivative. Treatment with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (-55 °C to -30 °C) generates a lithio intermediate by replacing a halogen atom with lithium. This step is critical for regioselective functionalization of the pyridine ring.Step 2: Borylation
The lithio intermediate is reacted with boron reagents such as triisopropyl borate to introduce a boronic acid or ester group at the desired position on the pyridine ring. This intermediate is purified typically by column chromatography.Step 3: Palladium-Catalyzed Cross-Coupling
The boronic acid intermediate undergoes Suzuki-Miyaura cross-coupling with an appropriate halo-substituted propanoic acid derivative or its equivalent, under palladium catalysis, to form the target this compound.
This method offers high regioselectivity and yields, with reported purities exceeding 98% and yields around 70-77% for intermediates and final products.
Directed Ortho-Metallation (DoM) and Borylation
Directed ortho-metallation is another approach used to functionalize the pyridine ring selectively.
- A directing group on the pyridine ring facilitates lithiation at the ortho position relative to the substituent.
- Subsequent borylation introduces the boronic acid group, which can be further transformed through cross-coupling reactions.
- This method is particularly useful when selective substitution patterns are required on the pyridine ring.
Iridium or Rhodium-Catalyzed C-H or C-F Borylation
Recent advances include the use of transition metal catalysts such as iridium or rhodium to directly borylate C-H or C-F bonds on the pyridine ring.
- This catalytic borylation allows for direct functionalization without pre-functionalization steps like halogenation.
- The method is efficient and can be applied to complex substrates, although it requires specialized catalysts and conditions.
Industrial Scale Synthesis Considerations
Industrial production typically favors methods that balance cost, yield, and scalability.
- Halogen-metal exchange followed by borylation and cross-coupling is scalable and provides high purity products.
- The use of LDA and n-butyllithium requires careful temperature control and inert atmosphere conditions.
- Purification often involves column chromatography or crystallization to achieve desired purity.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogen-Metal Exchange + Borylation + Pd-Coupling | LDA/n-BuLi, triisopropyl borate, Pd catalyst, THF, -55 °C | 70-77 | 98-99 | High regioselectivity, good yield | Requires low temp, inert atmosphere |
| Directed Ortho-Metallation + Borylation | Organolithium base, boron reagents | Moderate | High | Selective functionalization | Sensitive to directing groups |
| Iridium/Rhodium-Catalyzed C-H or C-F Borylation | Ir or Rh catalysts, boron reagents | Variable | High | Direct functionalization | Catalyst cost, specialized setup |
Detailed Research Findings
A patent describes the preparation of 2-fluoropyridine-4-boric acid intermediates using LDA and n-butyllithium for halogen-metal exchange, followed by borylation with triisopropyl borate under strict temperature control. The process yields purified intermediates with 70-77% yield and 98-99% purity, which can be further converted into target compounds.
Synthetic routes involving palladium-catalyzed cross-coupling have been widely adopted due to their robustness and adaptability to various substituted pyridines.
Studies on related fluoropyridine derivatives indicate that substitution patterns and electronic effects of fluorine influence the reaction pathways and yields, necessitating optimization of reaction conditions for each target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium fluoride (KF) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : C8H8FNO2
Molecular Weight : 171.15 g/mol
IUPAC Name : 2-(3-fluoropyridin-4-yl)propanoic acid
Canonical SMILES : CC(C(=O)O)C1=C(N=CC=C1)F
The compound features a fluorinated pyridine ring, which enhances its reactivity and interaction with biological systems.
Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex fluorinated compounds. Its unique fluorine substitution allows for the development of derivatives that exhibit varied chemical properties.
- Building Block for Synthesis : Utilized in the preparation of pharmaceuticals and agrochemicals.
- Reactivity Studies : Investigated for its ability to undergo nucleophilic substitutions and other reactions due to the presence of electron-withdrawing fluorine.
Biology
The biological activity of this compound has been explored in various studies, particularly its interactions with biological targets.
- Pharmacological Studies : Research indicates potential inhibitory effects on certain enzymes, making it a candidate for drug development.
- Mechanism of Action : The presence of fluorine may enhance binding affinity to target receptors, influencing the pharmacodynamics of related compounds.
Study on Enzyme Inhibition
A study published in Chemistry & Biology highlighted that pyridine derivatives, including this compound, effectively inhibit kynurenine 3-monooxygenase (KMO), an enzyme linked to neuroprotective effects. The structural features necessary for effective inhibition were detailed, emphasizing the role of the fluorine atom in enhancing bioactivity .
Antimicrobial Activity Assessment
Research examining related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The study assessed various structural analogs to determine the relationship between chemical structure and biological efficacy .
Table 1: Summary of Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| This compound | KMO Inhibition | |
| Related Pyridine Derivative | Antimicrobial Activity | |
| N-substituted derivatives | Root Growth Inhibition |
Pharmacokinetics
Recent pharmacokinetic studies have evaluated the absorption and distribution profiles of this compound in animal models. Findings suggest favorable bioavailability and moderate clearance rates, indicating potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Flurbiprofen (2-(2-Fluoro-4-biphenyl)propanoic acid)
- Structure: A biphenyl system with a fluorine atom at the 2-position and a propanoic acid group.
- Applications: Marketed as Ansaid, it is a non-steroidal anti-inflammatory drug (NSAID) with well-documented anti-inflammatory and analgesic properties .
- Key Differences: The biphenyl moiety in flurbiprofen enhances lipophilicity, favoring cyclooxygenase (COX) inhibition.
Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
- Structure: A fluoropyridine derivative with an amino group at the 2-position and a methyl ester group.
- Applications : Primarily a synthetic intermediate (e.g., in anticancer agent synthesis) .
- Key Differences: The ester group reduces acidity compared to the carboxylic acid in 2-(3-fluoropyridin-4-yl)propanoic acid, altering bioavailability and metabolic pathways. The amino group may confer nucleophilic reactivity, impacting stability and synthetic utility.
Organotin(IV) Derivatives of 2-(2-Fluoro-4-biphenyl)propanoic Acid
- Structure : Tin-coordinated complexes of flurbiprofen.
- Applications : Demonstrated antitumor and anticancer activities in preclinical studies .
- Key Differences: Organotin derivatives exhibit metal-ligand interactions absent in this compound, which may enhance cytotoxicity but raise toxicity concerns.
Research and Development Trends
- Anticancer Potential: Fluoropyridine-propanoic acid hybrids are under investigation as kinase inhibitors or apoptosis inducers, leveraging fluorine’s metabolic stability and pyridine’s hydrogen-bonding capacity .
- Synthetic Utility: Methyl esters (e.g., ) serve as intermediates for prodrug development, whereas free carboxylic acids like this compound are optimized for target engagement .
Biological Activity
2-(3-Fluoropyridin-4-yl)propanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 184.17 g/mol. The compound contains a propanoic acid moiety and a fluorinated pyridine ring, which influences its reactivity and interactions with biological targets.
Structural Characteristics
The presence of the fluorine atom at the 3-position of the pyridine ring enhances lipophilicity, which can improve pharmacokinetic properties, making it a candidate for various therapeutic applications. The specific substitution pattern of this compound is crucial for its biological activity, as minor structural variations can lead to significant differences in behavior and efficacy.
Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Research indicates that compounds with similar structures often exhibit notable pharmacological activities, particularly in anti-inflammatory and analgesic contexts.
The fluoropyridinyl group may enhance binding affinity and specificity to certain biological targets, leading to distinct pharmacological effects. Interaction studies have demonstrated that this compound can selectively bind to specific receptors, influencing cellular signaling pathways relevant to inflammation and pain modulation.
Research Findings
Recent studies have explored the pharmacodynamics of this compound, revealing its potential therapeutic effects:
- Anti-inflammatory Properties : Similar compounds have shown significant anti-inflammatory effects. For instance, a study on related derivatives indicated that they could inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may exhibit similar properties .
- Analgesic Effects : The compound's ability to modulate pain pathways has been noted, with implications for treating conditions like arthritis or neuropathic pain.
- Targeted Binding : Studies indicate that this compound may interact with the sphingosine-1-phosphate (S1P) receptor pathway, which plays a crucial role in immune response and inflammation .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-3-(2-fluoropyridin-4-yl)propanoic acid | Similar structure but different substitution pattern | |
| 2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine) | Contains a hydroxyl group affecting solubility | |
| 3-(4-Fluoropyridin-2-yl)propanoic acid | Another fluorinated derivative with different fluorine positioning |
Case Studies
Several case studies have focused on the pharmacological evaluation of similar compounds:
- In Vivo Studies : Research involving animal models has demonstrated the anti-inflammatory effects of related compounds, showing reduced paw edema in rats treated with these derivatives .
- In Vitro Assays : Laboratory studies have assessed the ability of these compounds to inhibit cytokine production in cell cultures, providing insight into their potential mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
